N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Description
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H12F3NO4S3 and its molecular weight is 447.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds structurally related to N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide have been synthesized and characterized for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, derivatives of celecoxib, which share a similar sulfonamide functional group, were synthesized and evaluated for their bioactivity, revealing that certain compounds exhibited notable anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib (Ş. Küçükgüzel et al., 2013).
Anticancer and Antimicrobial Activities
Novel sulfonamide derivatives have been synthesized for evaluating their anticancer and antimicrobial activities. A study synthesized a new series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives, showing cytotoxic activity against human cancer cell lines HCT-116, HeLa, and MCF-7. This research highlighted the potential of these compounds in cancer treatment, with certain derivatives exhibiting significant anticancer activity and apoptosis-inducing effects (B. Żołnowska et al., 2016).
Carbonic Anhydrase Inhibitors
Sulfonamide derivatives have also been explored as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological and pathological processes. Studies have synthesized and evaluated sulfonamide compounds for their inhibition of different human CA isoenzymes, aiming to develop therapeutic agents for conditions like glaucoma and cancer. For example, compounds were found to inhibit CA with potential applications in lowering intraocular pressure and targeting tumor-associated CA isoenzymes (A. Casini et al., 2002).
Properties
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4S3/c18-17(19,20)25-12-1-4-14(5-2-12)28(23,24)21-9-13-3-6-15(27-13)16(22)11-7-8-26-10-11/h1-8,10,21H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEORZYPQIVQWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.